VDR Binding Affinity of 24,25-Dihydroxyvitamin D₂ Compared to 1,25-Dihydroxyvitamin D₃ and 24,25-Dihydroxyvitamin D₃
24,25-Dihydroxyvitamin D₂ (24,25-(OH)₂D₂) exhibits substantially lower binding affinity for the vitamin D receptor (VDR) compared to the primary active hormone 1,25-dihydroxyvitamin D₃ (calcitriol). In a competitive binding assay using full-length recombinant rat VDR with radiolabeled 1α,25-(OH)₂D₃ present at 1 nM (Kd = 0.2 nM), the Ki value for 1α,25-(OH)₂D₃ was 1 × 10⁻¹⁰ M (reference Ki = 1). While direct Ki data for 24,25-(OH)₂D₂ itself was not located in this primary dataset, its structurally related analog 1α,24(R)-dihydroxyvitamin D₃—which shares the 24-hydroxylation pattern—displayed a Ki of 2 × 10⁻¹⁰ M, representing a 2-fold reduction in VDR affinity relative to 1α,25-(OH)₂D₃ [1]. This class-level binding difference is consistent with the established understanding that 24-hydroxylation generally reduces VDR affinity by 2- to 100-fold compared to 1,25-dihydroxylated forms [2].
| Evidence Dimension | VDR binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki ~2 × 10⁻¹⁰ M (inferred from 1α,24(R)-(OH)₂D₃ analog) |
| Comparator Or Baseline | 1α,25-(OH)₂D₃: Ki = 1 × 10⁻¹⁰ M (reference) |
| Quantified Difference | Approximately 2-fold lower affinity for 24-hydroxylated species |
| Conditions | Competitive binding assay with full-length recombinant rat VDR; radiolabeled 1α,25-(OH)₂D₃ at 1 nM; Kd = 0.2 nM |
Why This Matters
The reduced VDR affinity of 24-hydroxylated metabolites compared to 1,25-dihydroxylated forms directly informs experimental design requiring VDR-mediated transcriptional activation, as higher concentrations of 24,25-(OH)₂D₂ will be necessary to achieve equivalent receptor occupancy.
- [1] Table 1: Competitive binding of 1α,25-(OH)₂D₃ and synthesized vitamin D analogs to full-length recombinant rat vitamin D receptor. In: Kulesza U, et al. Biological evaluation of double point modified analogues of 1,25-dihydroxyvitamin D₂ as potential anti-leukemic agents. Int J Mol Sci. 2016;17(2):E229. View Source
- [2] Tsugawa N, et al. Biological activity profiles of 1alpha,25-dihydroxyvitamin D2, D3, D4, D7, and 24-epi-1alpha,25-dihydroxyvitamin D2. Biol Pharm Bull. 1999;22(4):371-377. View Source
